molecular formula C22H22ClN3O2 B2988751 1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-95-6

1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2988751
CAS RN: 899959-95-6
M. Wt: 395.89
InChI Key: YXHZFHTVBSLESF-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolopyrazine ring, an amide group, a chlorophenyl group, and an ethoxyphenyl group. These groups could potentially confer a wide range of chemical and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl groups) and a heterocyclic ring (pyrrolopyrazine) could result in a planar or near-planar structure. The ethoxy group might add some flexibility to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activities, which could lead to the development of new drugs or therapies .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-2-28-19-11-9-18(10-12-19)24-22(27)26-15-14-25-13-3-4-20(25)21(26)16-5-7-17(23)8-6-16/h3-13,21H,2,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHZFHTVBSLESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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